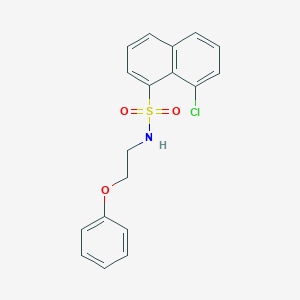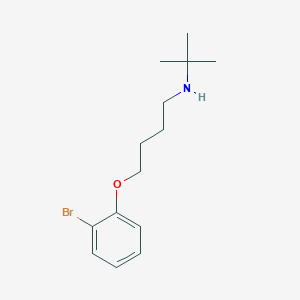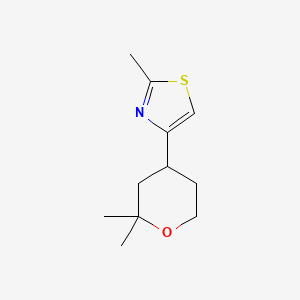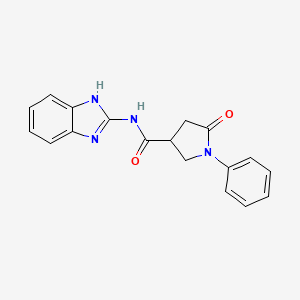
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide, also known as CPNS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPNS belongs to a class of compounds known as sulfonamides, which are commonly used in the pharmaceutical industry due to their antibacterial properties. In
Wirkmechanismus
The mechanism of action of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. For example, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor activity, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to have anti-inflammatory and analgesic properties. 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is its potency and selectivity for cancer cells. This makes it an attractive candidate for the development of new cancer therapies. However, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to have some limitations in lab experiments. For example, it has poor solubility in water, which can make it difficult to work with in certain experimental systems. Additionally, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been shown to have some toxicity in vivo, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. One area of interest is the development of new formulations or delivery systems that can improve the solubility and bioavailability of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. Another area of interest is the identification of new targets and signaling pathways that are affected by 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. This could lead to the development of new cancer therapies that are more effective and have fewer side effects. Finally, there is a need for further studies to investigate the potential toxicity and safety of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide in vivo, particularly in animal models. This will be important for the development of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide as a therapeutic agent for human use.
Conclusion:
In conclusion, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide is a promising compound with potential applications in scientific research, particularly in the field of cancer treatment. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been studied extensively. While 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has some limitations in lab experiments, there are several potential future directions for research that could lead to the development of new cancer therapies. Further studies are needed to investigate the potential toxicity and safety of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide in vivo, but overall, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide represents an exciting area of research with significant potential for future scientific discoveries.
Synthesemethoden
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide can be synthesized through a multi-step process starting with the reaction of 8-chloro-1-naphthalenesulfonyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide. The synthesis of 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been well-established in the literature and is relatively straightforward.
Wissenschaftliche Forschungsanwendungen
8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes 8-chloro-N-(2-phenoxyethyl)-1-naphthalenesulfonamide a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-16-10-4-6-14-7-5-11-17(18(14)16)24(21,22)20-12-13-23-15-8-2-1-3-9-15/h1-11,20H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCJVMQCGEDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-N-(2-phenoxyethyl)naphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)

![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)